molecular formula C19H18N2O4S B2491986 2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899757-26-7

2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2491986
CAS RN: 899757-26-7
M. Wt: 370.42
InChI Key: NHJGBRKVOCHYCC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an indoline, a benzo[d]isothiazole, and a ketone. These functional groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the ketone could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of polar functional groups could influence its solubility in different solvents .

Scientific Research Applications

These findings highlight the potential of TIBM-based MOFs for efficient CO₂ capture in energy and environmental applications.

Antibacterial and Antifungal Activities

The compound’s structure contains interesting functional groups that may contribute to biological activities. For instance, the presence of a benzo[d][1,2,3]triazole moiety suggests potential antimicrobial properties. Further studies are needed to explore its antibacterial and antifungal effects .

Dihydro-[1,2,4]triazolo[4,3-a]pyrimidine Derivatives

The compound’s scaffold could serve as a precursor for synthesizing dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives. These derivatives have diverse biological activities and are investigated in drug discovery and medicinal chemistry .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Similar compounds have been found to inhibit quorum sensing in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and disposing of this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

properties

IUPAC Name

2-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-13-12-14-6-2-4-8-16(14)21(13)18(22)10-11-20-19(23)15-7-3-5-9-17(15)26(20,24)25/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJGBRKVOCHYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

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